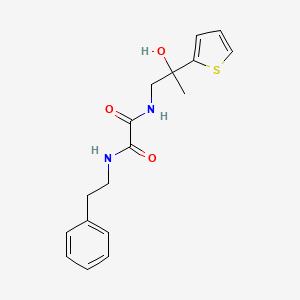

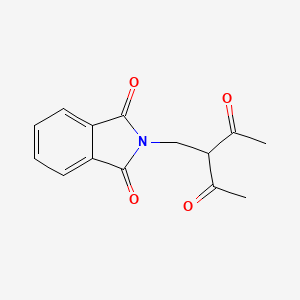

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide, also known as THPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. THPO belongs to the class of oxalamide compounds and has been synthesized using various methods.

Scientific Research Applications

Anticancer Activity

Sulfur-containing heterocyclic analogs have demonstrated antiproliferative activity against cancer cells. For example, hydroxyl-containing benzo[b]thiophene analogs show selectivity towards laryngeal cancer cells, enhancing antioxidant enzyme activity and reducing ROS production. These effects correlate with their antiproliferative effect, leading to apoptosis stimulation and cell cycle arrest in the Sub-G1 phase (Haridevamuthu et al., 2023).

Anti-diabetic and Anti-inflammatory Activities

Novel thiophene-based Mannich base derivatives have been synthesized and evaluated for their anti-diabetic and anti-inflammatory activities. These analogs show a significant reduction in blood glucose levels and inflammation in experimental animals compared to standard drugs, suggesting potential therapeutic applications (Gopi & Dhanaraju, 2018).

Fluorescent Probes

Polythiophene-based conjugated polymers have been synthesized for the selective and sensitive detection of metal ions like Hg2+ and Cu2+ in aqueous solutions. These compounds exhibit high selectivity and sensitivity toward these ions, mediated by electrostatic effects and complexation, which could be applied in environmental monitoring and chemical sensing (Guo et al., 2014).

Generation of Structurally Diverse Libraries

Thiophene-based compounds have been used as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach enables the synthesis of dithiocarbamates, thioethers, and various cyclic derivatives, showcasing the versatility of thiophene derivatives in organic synthesis (Roman, 2013).

Electro-optic and Terahertz Wave Applications

Configurationally locked polyene crystals containing phenolic electron donors have been investigated for their second-order nonlinear optical properties, high thermal stability, and favorable crystal growth characteristics. Such materials exhibit significant potential for electro-optic modulators and terahertz wave generation, highlighting the utility of thiophene derivatives in advanced materials science (Kwon et al., 2008).

properties

IUPAC Name |

N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h2-8,11,22H,9-10,12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNMMXSCUIEJMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

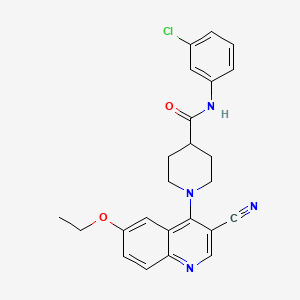

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2955322.png)

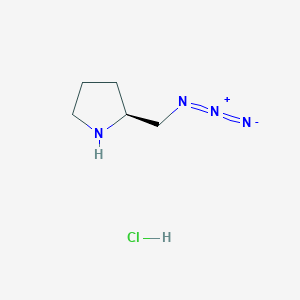

![(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2955335.png)

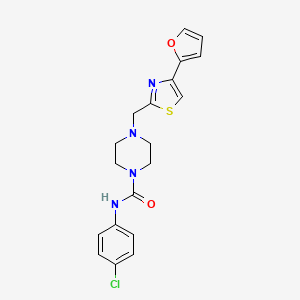

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide](/img/structure/B2955339.png)